molecular formula C23H19ClN2O2S B11317092 7-chloro-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

7-chloro-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

Cat. No.: B11317092
M. Wt: 422.9 g/mol
InChI Key: GZBKAHNCVQJXHP-UHFFFAOYSA-N
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Description

7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE is a complex organic compound that features a benzoxepine core, a thiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the benzoxepine core followed by the introduction of the thiazole ring and the carboxamide group. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like dabrafenib and dasatinib, which also contain thiazole rings, are used in cancer treatment.

    Benzoxepine Derivatives: Compounds with similar benzoxepine cores are used in various therapeutic applications.

Uniqueness

What sets 7-CHLORO-N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-BENZOXEPINE-4-CARBOXAMIDE apart is its unique combination of a benzoxepine core and a thiazole ring, which provides distinct chemical and biological properties. This combination allows for versatile applications and the potential for developing new therapeutic agents.

Properties

Molecular Formula

C23H19ClN2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

7-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C23H19ClN2O2S/c1-2-15-3-5-16(6-4-15)11-20-14-25-23(29-20)26-22(27)17-9-10-28-21-8-7-19(24)13-18(21)12-17/h3-10,12-14H,2,11H2,1H3,(H,25,26,27)

InChI Key

GZBKAHNCVQJXHP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC=C3

Origin of Product

United States

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